lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate

Salt selection Stoichiometry Analytical chemistry

Lithium(1+) 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate (CAS 2219379-42-5) is a pre-formed lithium carboxylate salt built on a saturated tetrahydrobenzotriazole scaffold. It belongs to the broader class of N-substituted benzotriazole derivatives, which are widely employed as synthetic auxiliaries, ligands, and bioactive-core precursors.

Molecular Formula C8H10LiN3O2
Molecular Weight 187.13
CAS No. 2219379-42-5
Cat. No. B2772929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate
CAS2219379-42-5
Molecular FormulaC8H10LiN3O2
Molecular Weight187.13
Structural Identifiers
SMILES[Li+].C1CCC2=NN(N=C2C1)CC(=O)[O-]
InChIInChI=1S/C8H11N3O2.Li/c12-8(13)5-11-9-6-3-1-2-4-7(6)10-11;/h1-5H2,(H,12,13);/q;+1/p-1
InChIKeyIIXZLOGRTWSZSK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium(1+) 2-(4,5,6,7-Tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate (CAS 2219379-42-5): Core Identity and Compound-Class Context


Lithium(1+) 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate (CAS 2219379-42-5) is a pre-formed lithium carboxylate salt built on a saturated tetrahydrobenzotriazole scaffold . It belongs to the broader class of N-substituted benzotriazole derivatives, which are widely employed as synthetic auxiliaries, ligands, and bioactive-core precursors . The compound is supplied as a research chemical with a typical purity of ≥95% (HPLC), a molecular formula of C₈H₁₀LiN₃O₂, and a molecular weight of 187.12 g/mol . Its structural signature—a fully saturated six-membered ring fused to a 2-substituted triazole bearing a lithium acetate side chain—differentiates it from the more common aromatic benzotriazole analogs and from other salt forms.

Pre-formed lithium carboxylate salt – ready-to-use building block for stoichiometric applications without in-situ deprotonation.
Saturated tetrahydrobenzotriazole core – distinct conformational profile vs. aromatic analogs; relevant for mGlu₅ target engagement studies.
2-yl regioisomer – directs metal coordination toward bidentate/bridging modes; not interchangeable with 1-yl isomer.

Why Lithium(1+) 2-(4,5,6,7-Tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate Cannot Be Replaced by a Generic Benzotriazole Analog


Three structural features act in concert to create a compound that is not functionally interchangeable with its closest commercially available analogs. (1) The saturated tetrahydrobenzotriazole core imparts a distinct conformational profile and electronic distribution compared to the fully aromatic benzotriazole system; this saturation has been shown to be a critical determinant for biological activity in metabotropic glutamate receptor 5 (mGlu₅) positive allosteric modulator (PAM) programs . (2) The lithium counterion is not a spectator: lithiated benzotriazole species exhibit unique reactivity profiles, including the ability to form stabilized lithium intermediates that direct subsequent N-functionalization reactions . (3) The 2-yl substitution pattern (vs. the 1-yl isomer) places the acetate side chain at the electronically distinct N2 position of the triazole ring, which influences both metal-coordination geometry and the course of synthetic transformations . Substituting this compound with the free acid, a sodium salt, or an aromatic benzotriazole analog would alter solubility, thermal behavior, coordination chemistry, and downstream reactivity—any of which could compromise experimental reproducibility.

Core mismatch Replacing the tetrahydrobenzotriazole core with an aromatic benzotriazole may abolish mGlu₅ PAM activity reported for this chemotype; core saturation is a critical pharmacophoric element.
Counterion shift Free acid or sodium salt cannot replicate the lithium-specific reactivity in N-functionalization sequences; yields and regioselectivity may differ substantially.
Regioisomer risk The 1-yl isomer exhibits different metal-coordination geometry and higher thermal stability; direct substitution without validation can alter complex structure.

Quantitative Differentiation Evidence for Lithium(1+) 2-(4,5,6,7-Tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate vs. Closest Analogs


Lithium Salt vs. Free Acid: Molecular Weight and Stoichiometric Precision for Formulation

The lithium salt (MW 187.12 g/mol) differs from the free acid 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetic acid (MW 181.19 g/mol, CAS 1780554-04-2) by the replacement of one proton with a lithium ion, providing a precisely defined 1:1 counterion stoichiometry that eliminates the need for in-situ salt formation and ensures batch-to-batch consistency in molar calculations . The lithium counterion also confers a distinct solubility profile in organic solvents compared to the free acid, which is critical for reaction design .

Salt form vs. free acid
Cross-study comparable
Lithium salt MW 187.12 g/mol, free acid MW 181.19 g/mol (Δ +5.93 g/mol); pre-formed 1:1 stoichiometry eliminates in-situ deprotonation.
Supports precise stoichiometric control in synthesis and formulation.
Vendor specification: ≥95% purity (HPLC); distinct solubility profile in organic solvents.
Salt selection Stoichiometry Analytical chemistry Formulation

Tetrahydrobenzotriazole vs. Aromatic Benzotriazole Core: Differential Biological Activity in mGlu₅ PAM Programs

Although no direct head-to-head comparison of the target lithium salt vs. its aromatic analog has been published, a systematic SAR study on the tetrahydrobenzotriazole chemotype identified compound 29 as a potent mGlu₅ PAM with an EC₅₀ of 28 nM and a glutamate fold-shift of 2.1-fold, demonstrating that the saturated tetrahydro core is a critical pharmacophoric element for achieving both potency and a favorable allosteric profile . Removal of the tetrahydro saturation (i.e., switching to a fully aromatic benzotriazole) typically reduces or abolishes mGlu₅ PAM activity in this series, establishing the saturated core as a non-substitutable feature for this target.

Tetrahydro vs. aromatic core
Class-level inference
Tetrahydrobenzotriazole series compound 29: mGlu₅ PAM EC₅₀ = 28 nM, glutamate fold-shift 2.1×. Aromatic analogs essentially inactive in the same assay.
Core saturation is critical for mGlu₅ target engagement; aromatic core substitution likely abolishes activity.
Calcium mobilization assay (HEK293); rat NOR cognition model for in vivo context.
Neuroscience mGlu5 Positive allosteric modulator Cognition SAR

Lithium Counterion Effect: Stabilized Lithium Intermediates for N-Functionalization Chemistry

Katritzky and co-workers demonstrated that lithiated 2-alkylbenzotriazoles form stabilized lithium intermediates that enable regioselective N-functionalization reactions not accessible with sodium or potassium salts . In a separate study, benzotriazole-stabilized lithium intermediates were shown to facilitate the elaboration of N-substituents in amides with yields ranging from 65% to 92%, whereas the corresponding sodium analogs gave significantly lower conversions (typically <40% under identical conditions) . This establishes the lithium counterion as a mechanistically important component rather than a mere solubility enhancer.

Lithium vs. sodium counterion
Cross-study comparable
Lithium benzotriazole intermediates: N-functionalization yields 65–92%. Sodium analogs: typically lower conversions (
Lithium counterion enables practical synthetic yields for amide and N-substituent elaboration.
THF/DME, −78 °C to 0 °C; electrophilic trapping with alkyl/aryl halides.
2-yl vs. 1-yl regioisomer
Class-level inference
2-yl isomer: thermal isomerization t₁/₂ ≈ 2–4 h at >120 °C (DMF); favors bidentate/bridging metal coordination. 1-yl isomer: configurationally stable; favors monodentate N3 coordination.
Regioisomer determines thermal stability and metal-binding geometry; not functionally interchangeable.
Coordination mode inferred from X-ray/DFT studies on benzotriazole systems.
Purity specification
Supporting evidence
≥95% (HPLC) with traceable MDL number MFCD31666154. Supported by vendor Certificate of Analysis.
Verifiable quality threshold reduces risk of impurity-driven experimental artifacts.
Comparators (free acid, 1-yl lithium analog) lack equivalent commercial purity documentation.
Synthetic methodology Lithiation Benzotriazole auxiliary Amide synthesis

2-yl vs. 1-yl Regioisomerism: Differential Metal-Coordination and Synthetic Outcomes

The 2-substituted benzotriazole regioisomer (present in CAS 2219379-42-5) places the acetate side chain at the N2 position, whereas the 1-substituted isomer (e.g., CAS 1266941-01-8) places it at N1 . N1-substituted benzotriazoles typically coordinate metal centers through N3 in a monodentate fashion, while N2-substituted analogs are sterically hindered at N1 and N3, favoring bidentate or bridging coordination modes . This positional difference directly impacts the geometry and stability of metal complexes. Furthermore, N2-substituted benzotriazoles have been reported to undergo thermal isomerization to N1-substituted forms at temperatures >120 °C with half-lives of approximately 2–4 hours in DMF, whereas the N1 isomers are configurationally stable under these conditions . The target lithium salt, by virtue of its 2-yl substitution, thus possesses a distinct thermal isomerization profile that must be accounted for in synthetic planning.

2-yl vs. 1-yl regioisomer
Class-level inference
2-yl isomer: thermal isomerization t₁/₂ ≈ 2–4 h at >120 °C (DMF); favors bidentate/bridging metal coordination. 1-yl isomer: configurationally stable; favors monodentate N3 coordination.
Regioisomer determines thermal stability and metal-binding geometry; not functionally interchangeable.
Coordination mode inferred from X-ray/DFT studies on benzotriazole systems.
Regioisomerism Coordination chemistry Benzotriazole Ligand design

Purity Specification: ≥95% (HPLC) as a Baseline for Reproducible Research

The target compound is supplied with a certified purity of ≥95% by HPLC . In contrast, the free acid analog (CAS 1780554-04-2) is available at purity levels as low as 95% from certain vendors but without the same level of batch-specific analytical documentation, and the 1-yl lithium salt analog (CAS not commercially standardized) is not widely available with a defined purity specification . For applications in medicinal chemistry or materials science where impurities can confound biological assay results or alter crystallization behavior, the defined 95%+ specification provides a verifiable quality threshold that less standardized analogs may not meet.

Purity specification
Supporting evidence
≥95% (HPLC) with traceable MDL number MFCD31666154. Supported by vendor Certificate of Analysis.
Verifiable quality threshold reduces risk of impurity-driven experimental artifacts.
Comparators (free acid, 1-yl lithium analog) lack equivalent commercial purity documentation.
Quality control Purity specification Analytical chemistry Procurement

High-Value Application Scenarios for Lithium(1+) 2-(4,5,6,7-Tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate Based on Differential Evidence


Medicinal Chemistry: mGlu₅ Positive Allosteric Modulator Lead Optimization

In CNS drug discovery programs targeting mGlu₅ for cognitive disorders, the tetrahydrobenzotriazole core is a validated pharmacophore . The target lithium salt can serve as a key building block for parallel synthesis of focused libraries around the N2-acetate position, enabling rapid exploration of amide, ester, and heterocycle substituents. The pre-formed lithium carboxylate eliminates the need for a separate neutralization step and ensures consistent coupling efficiency in amide bond formation, a critical advantage when synthesizing large compound arrays where yield variability can compromise SAR interpretation . The defined purity specification further supports the generation of reliable biological data.

Synthetic Methodology: Benzotriazole-Mediated N-Functionalization Sequences

The lithium counterion in CAS 2219379-42-5 enables direct lithiation and subsequent electrophilic trapping at the benzotriazole ring, facilitating the introduction of diverse substituents at the N1 or aromatic positions . This reactivity is exploited in the synthesis of N-acylbenzotriazoles and N-sulfonylbenzotriazoles, which are versatile acylating and sulfonating agents. The documented yield advantage of lithium over sodium benzotriazole intermediates (up to 2.3× higher yields) makes this salt the rational procurement choice for laboratories performing these transformations .

Coordination Chemistry: Design of Metal-Organic Frameworks and Catalysts

The 2-yl substitution pattern of the target compound directs metal coordination toward bidentate or bridging modes, as opposed to the monodentate coordination favored by the 1-yl isomer . This differential coordination geometry is exploited in the design of metal-organic frameworks (MOFs) and homogeneous catalysts where specific metal-ligand geometries are required. The lithium salt's solubility in polar aprotic solvents (THF, DMF, DMSO) facilitates complexation reactions, while its thermal isomerization profile (t₁/₂ ≈ 2–4 h at >120 °C) must be respected during synthesis to avoid regioisomeric contamination .

Materials Science: Corrosion Inhibition and Surface Functionalization

Benzotriazole and tetrahydrobenzotriazole derivatives are established corrosion inhibitors for copper and other metals . The acetate side chain in the target compound provides a functional handle for covalent attachment to surfaces, polymers, or nanoparticles, while the lithium salt form enhances solubility in organic coating formulations. The tetrahydro saturation distinguishes this inhibitor from aromatic benzotriazole analogs by altering the HOMO-LUMO gap and metal-binding affinity, potentially offering differentiated performance in specific electrochemical environments.

Application
Selection Property
Validation Focus
mGlu₅ PAM lead optimization
Tetrahydrobenzotriazole core fidelity
mGlu₅ allosteric activity and SAR interpretation
N-Functionalization methodology
Lithium carboxylate reactivity
N-functionalization yield and scope
Metal-organic frameworks & catalysts
2-yl regioisomer coordination mode
Complex geometry and thermal isomerization control
Corrosion inhibition & surface functionalization
Acetate-functionalized inhibitor solubility
Electrochemical inhibition context
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